N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological and chemical properties. The presence of multiple heterocyclic rings in its structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the core thiadiazole and thiazole rings. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure the proper formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process is optimized to maximize yield and minimize by-products. Continuous monitoring and quality control are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of nitrogen and sulfur atoms in its structure makes it reactive under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide is studied for its potential biological activities. It has shown promise in various assays, including antimicrobial and anticancer tests.
Medicine: The compound is being investigated for its medicinal properties, particularly its potential use in treating diseases such as cancer and infections. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide
N-(5-methyl-1,3,4-thiadiazol-2-yl)hexanamide
N-[2,2,2-trifluoro-1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-(trifluoromethyl)ethyl]-2-furamide
Uniqueness: N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide stands out due to its unique combination of heterocyclic rings and functional groups. This combination provides it with distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS2/c1-7-14-15-10(19-7)13-9(17)8-6-18-11(12-8)16-4-2-3-5-16/h2-6H,1H3,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIUTYQQSZRMPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CSC(=N2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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